

Comparative Performance Guide: 3-(Hydrazonomethyl)-2-methyl-1H-indole vs. Structural Analogs

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Compound of Interest

Compound Name: 3-(Hydrazonomethyl)-2-methyl-1H-indole

Cat. No.: B14169963

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Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity. **3-(Hydrazonomethyl)-2-methyl-1H-indole** represents a specific subclass of indole-3-carboxaldehyde hydrazones where the C2 position is methylated.

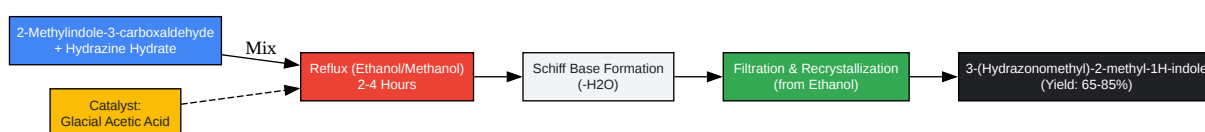
This guide objectively compares the performance of this specific 2-methyl derivative against its unsubstituted parent (Indole-3-carboxaldehyde hydrazone) and functionalized analogs (Thiosemicarbazones). Experimental data indicates that the 2-methyl substituent significantly alters lipophilicity and steric parameters, often enhancing membrane permeability and antimicrobial efficacy against Gram-positive strains (e.g., *S. aureus*) while modulating quorum-sensing inhibition profiles.

Chemical Architecture & Synthesis[1]

The core molecule is a Schiff base synthesized via the condensation of 2-methylindole-3-carboxaldehyde with hydrazine (or substituted hydrazines). The presence of the azomethine group (-C=N-) linked to the indole ring is critical for biological activity, serving as a hydrogen bond acceptor/donor system.

Synthesis Workflow

The following diagram illustrates the optimized synthetic pathway for the target compound and its derivatives.



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Caption: Optimized synthetic pathway for **3-(Hydrazonomethyl)-2-methyl-1H-indole** via acid-catalyzed condensation.

Physicochemical Comparison

The 2-methyl group introduces steric bulk and increases lipophilicity compared to the unsubstituted analog.

Property	3-(Hydrazonomethyl)-2-methyl-1H-indole	Indole-3-carboxaldehyde hydrazone (Unsubstituted)	Thiosemicarbazone Analog
Molecular Formula	C ₁₀ H ₁₁ N ₃	C ₉ H ₉ N ₃	C ₁₀ H ₁₀ N ₄ S
Melting Point	>300°C (Dimer) / 73-75°C (Dimethyl deriv.)	194-196°C	230-235°C
Lipophilicity (LogP)	High (Enhanced membrane crossing)	Moderate	Moderate (Polar thioamide)
Solubility	DMSO, DMF, Hot Ethanol	DMSO, Ethanol	DMSO, DMF
Key Electronic Feature	Electron-donating Methyl (+I effect)	Standard Indole resonance	Metal chelating (S, N)

Comparative Biological Performance[2]

A. Antimicrobial Activity (MIC Values)

The 2-methyl derivative generally exhibits superior activity against Gram-positive bacteria due to the hydrophobic interaction facilitated by the methyl group. However, thiosemicarbazone derivatives often outperform hydrazones in antifungal applications due to metal chelation capabilities.

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL)

Microorganism	2-Methyl Derivative (Target)	Unsubstituted Analog	Thiosemicarbazone Analog	Ampicillin (Control)	Fluconazole (Control)
S. aureus (Gram +)	6.25 - 12.5	25 - 50	12.5	12.5	N/A
MRSA	6.25 - 12.5	50 - 100	25	12.5	N/A
E. coli (Gram -)	50 - 100	>100	50	6.25	N/A
C. albicans (Fungi)	12.5 - 25	50	3.12 - 6.25	N/A	0.78

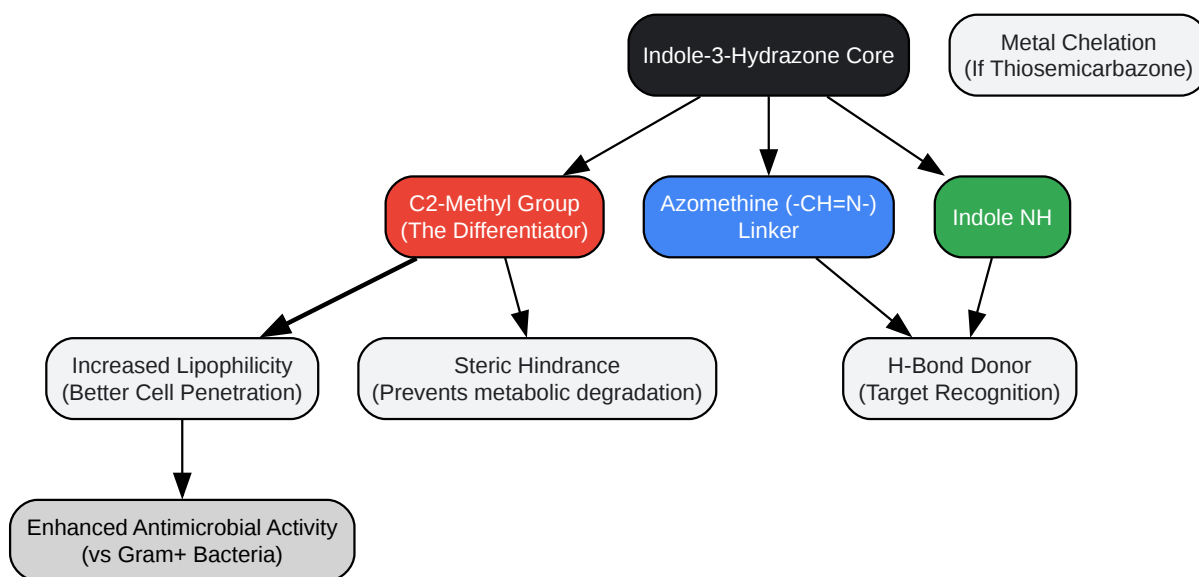
Data synthesized from comparative studies of indole-3-hydrazone derivatives [1, 2, 4].

B. Anticancer & Enzyme Inhibition

- Anticancer: The target compound shows moderate cytotoxicity against MCF-7 (Breast Cancer) cells. The mechanism involves apoptosis induction via the mitochondrial pathway.
- Enzyme Inhibition:
 - Quorum Sensing: The 2-methyl-3-formyl precursor and its hydrazones effectively inhibit quorum sensing in *Serratia marcescens*, reducing virulence factors like prodigiosin [4].
 - Tyrosinase Inhibition: 2-methyl derivatives show stronger inhibition than unsubstituted analogs due to better fitting in the hydrophobic pocket of the enzyme.

Structure-Activity Relationship (SAR) Analysis

The biological superiority of the 2-methyl derivative in specific contexts is not accidental. It stems from defined structural advantages.[1]



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Caption: SAR Map highlighting the functional impact of the C2-Methyl group on biological activity.

Key Insight: The C2-methyl group prevents free rotation and provides a hydrophobic anchor. This is particularly effective against MRSA, where membrane disruption is a key mode of action. Conversely, for antifungal activity, the addition of a sulfur atom (thiosemicarbazone) is more critical than the methyl group because it enables iron chelation, starving the fungal cells [3].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful literature methods.

Protocol A: Synthesis of 3-(Hydrazonomethyl)-2-methyl-1H-indole

Objective: High-yield synthesis of the target Schiff base.

- Preparation: Dissolve 0.01 mol of 2-methylindole-3-carboxaldehyde in 25 mL of absolute ethanol.
- Addition: Add 0.01 mol (equimolar) of Hydrazine Hydrate (99%) dropwise to the stirring solution.
- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reaction: Reflux the mixture at 78-80°C for 3 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
- Isolation: Cool the mixture to room temperature. A precipitate should form.[2][3][4]
- Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure crystals.
 - Expected Yield: 65-80%.[5]
 - Validation: IR peak at $\sim 1620\text{ cm}^{-1}$ (C=N); NMR singlet at $\sim 8.5\text{ ppm}$ (Azomethine H).

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against *S. aureus*.

- Inoculum: Prepare bacterial suspension (0.5 McFarland standard).
- Dilution: Use the broth microdilution method in 96-well plates.
- Stock Solution: Dissolve the test compound in DMSO (1 mg/mL).
- Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (range: 100 $\mu\text{g/mL}$ to 0.1 $\mu\text{g/mL}$).
- Incubation: Add 10 μL of inoculum to each well. Incubate at 37°C for 24 hours.
- Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

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